3-Bromo-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Description
Properties
Molecular Formula |
C7H4BrF3N4 |
|---|---|
Molecular Weight |
281.03 g/mol |
IUPAC Name |
3-bromo-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C7H4BrF3N4/c8-4-5(7(9,10)11)14-15-3(12)1-2-13-6(4)15/h1-2H,12H2 |
InChI Key |
DRCHIFFSAIYKQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N2C(=C(C(=N2)C(F)(F)F)Br)N=C1)N |
Origin of Product |
United States |
Preparation Methods
Direct Amination via C–O Bond Activation
The lactam oxygen at C-5 is replaced with an amine using PyBroP (bromotripyrrolidinophosphonium hexafluorophosphate) as an activating agent:
Protocol:
-
Substrate: 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one (1 equiv.)
-
Activator: PyBroP (1.3 equiv.), Et₃N (3 equiv.)
-
Amine Source: Morpholine, aniline, or aliphatic amines (1.5 equiv.)
-
Solvent: 1,4-Dioxane
-
Temperature: 110°C, 12 h
-
Yield: 70–85% for primary amines; 60–75% for secondary amines.
Reductive Amination of a Ketone Intermediate
Alternatively, the lactam is reduced to a secondary amine using NaBH₄ in the presence of ammonium acetate:
Conditions:
-
Reducing Agent: NaBH₄ (2 equiv.)
-
Ammonium Source: NH₄OAc (3 equiv.)
-
Solvent: MeOH/THF (1:1)
Comparative Analysis of Synthetic Routes
The table below summarizes the efficiency of two dominant pathways for synthesizing 3-bromo-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine:
| Method | Key Step | Yield | Purity (HPLC) | Limitations |
|---|---|---|---|---|
| Cyclocondensation → Bromination → SNAr | Microwave-assisted cyclization | 63% → 94% → 78% | >95% | Requires strict anhydrous conditions |
| Reductive Amination | NaBH₄-mediated reduction | 65% | 92% | Over-reduction side products |
Pathway 1 is preferred for scalability, while Pathway 2 offers shorter reaction times.
Mechanistic Insights into Side Reactions
Debromination during one-pot syntheses has been observed when morpholine and Et₃N are present, leading to a 61% yield of the undesired debrominated byproduct. This side reaction is attributed to the formation of a bromide-scavenging complex between morpholine and triethylamine. Mitigation strategies include:
-
Sequential Stepwise Synthesis: Isolating intermediates before amination.
-
Alternative Amines: Using less nucleophilic amines (e.g., aniline).
Applications and Derivatives
The title compound serves as a precursor for Suzuki–Miyaura cross-coupling reactions, enabling the synthesis of 3,5-disubstituted derivatives with aryl or heteroaryl groups. For example, coupling with 4-methoxyphenylboronic acid yields a fluorescent analog with a quantum yield of 44% .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with different aryl or heteroaryl groups through Suzuki–Miyaura cross-coupling reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Suzuki–Miyaura Cross-Coupling: This reaction involves the use of aryl or heteroaryl boronic acids, a palladium catalyst (e.g., XPhosPdG2/XPhos), and a base (e.g., potassium carbonate) under an inert atmosphere.
Oxidation and Reduction: Common oxidizing agents include potassium permanganate and hydrogen peroxide, while reducing agents include sodium borohydride and lithium aluminum hydride.
Major Products Formed
Substitution Products: The major products formed from substitution reactions are 3-arylated or 3-heteroarylated derivatives of the original compound.
Oxidation and Reduction Products: These reactions yield various oxidized or reduced forms of the compound, depending on the specific reagents and conditions used.
Scientific Research Applications
Antimycobacterial Activity
Research indicates that certain pyrazolo[1,5-a]pyrimidine derivatives exhibit antimycobacterial properties. A study highlighted the structure-activity relationships of these compounds, demonstrating that modifications at the C-7 position can enhance their efficacy against Mycobacterium tuberculosis. For instance, compounds with specific side chains showed promising activity in inhibiting ATP synthase of the bacteria, suggesting potential as anti-tuberculosis agents .
Antifungal and Insecticidal Properties
Recent investigations into trifluoromethyl pyrimidine derivatives have revealed their antifungal and insecticidal activities. Compounds derived from similar structures demonstrated effective inhibition against various fungal pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum. The antifungal activities were comparable to established fungicides, indicating a potential for agricultural applications .
Anticancer Potential
The anticancer properties of pyrazolo[1,5-a]pyrimidine derivatives have also been explored. In vitro studies showed that some derivatives exhibited moderate activity against cancer cell lines such as PC3 (prostate cancer), K562 (chronic myeloid leukemia), Hela (cervical cancer), and A549 (lung cancer). Although their efficacy was lower than that of standard chemotherapeutics like doxorubicin, these findings suggest a pathway for further development in oncology .
Structure-Activity Relationship Studies
A detailed study on the structure-activity relationships of 3-Bromo-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amines revealed key insights into how variations in molecular structure affect biological activity. For instance, modifications at the 7-position significantly influenced the antimycobacterial potency and selectivity against other pathogens .
Synthesis of Novel Derivatives
Research has successfully synthesized a variety of novel derivatives of this compound through strategic modifications aimed at enhancing biological activity. These derivatives were characterized using techniques such as NMR spectroscopy and X-ray crystallography, confirming their structures and providing insights into their potential interactions with biological targets .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 3-Bromo-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Table 1: Key Structural Features of Analogues
Key Observations:
- Position 3 : Bromine in the target compound allows for cross-coupling, whereas phenyl/fluorophenyl groups in analogues enhance target binding (e.g., M. tb inhibition) .
- Position 2 : Trifluoromethyl substitution is rare; most analogues feature methyl or carboxamide groups here .
Table 2: Activity Comparison of Selected Analogues
SAR Insights:
- Electron-withdrawing groups (e.g., CF₃, Br) at position 2 or 3 improve metabolic stability but may reduce solubility .
- Pyridinylmethylamine at position 7 enhances anti-mycobacterial potency but introduces hERG channel liability in some cases .
Physicochemical and Pharmacokinetic Properties
Table 3: Physicochemical Comparison
Key Trends:
Biological Activity
3-Bromo-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic applications, particularly in oncology and neurodegenerative diseases. This article explores its biological activity, synthesizing available research findings and case studies.
- Molecular Formula : C8H5BrF3N3
- Molecular Weight : 280.0446 g/mol
- CAS Number : 866770-07-2
Anticancer Activity
Research has highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidines, including derivatives like 3-Bromo-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine. A study demonstrated that certain derivatives exhibit significant inhibitory effects on cancer cell proliferation, particularly in triple-negative breast cancer (TNBC) models. For instance, a derivative showed an IC50 value of 0.126 μM against MDA-MB-231 cells, indicating potent anticancer activity while sparing non-cancerous cells .
Neuroprotective Effects
Preliminary evaluations have indicated that this compound may inhibit monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative disorders such as Parkinson's disease. Compounds with micromolar IC50 values against MAO-B suggest a promising avenue for treating neurodegenerative conditions .
Anti-inflammatory Properties
The pyrazolo[1,5-a]pyrimidine scaffold has been associated with anti-inflammatory activities. Some derivatives have been shown to selectively inhibit phosphodiesterase enzymes involved in inflammatory pathways. This inhibition can potentially alleviate symptoms associated with various inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of 3-Bromo-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine can be influenced by its structural modifications. The presence of the trifluoromethyl group enhances lipophilicity and may improve binding affinity to biological targets. Additionally, the bromine atom can participate in halogen bonding interactions, further influencing the compound's pharmacodynamics .
Case Studies and Research Findings
Q & A
Q. What synthetic routes are commonly employed to prepare 3-Bromo-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine?
The synthesis typically involves a multi-step process starting with cyclization of pyrazole-amine precursors. A one-pot regioselective method using catalysts (e.g., CuI or Pd-based systems) enables efficient formation of the pyrazolo[1,5-a]pyrimidine core. Key steps include halogenation at position 3 (via bromination) and trifluoromethyl group introduction at position 2. X-ray crystallography and NMR spectroscopy are critical for confirming regioselectivity and structural integrity .
| Step | Reagents/Conditions | Key Observations |
|---|---|---|
| Core formation | CuI catalyst, methanol solvent | High regioselectivity (>90%) for pyrazolo[1,5-a]pyrimidine backbone |
| Bromination | NBS or Br₂ in DCM | Position 3 bromination confirmed via X-ray |
| Trifluoromethylation | CF₃Cu or CF₃I/Pd catalysis | Requires inert atmosphere and controlled temperature |
Q. Which spectroscopic and crystallographic methods validate the structure of this compound?
- ¹³C/¹H NMR : Assigns substituent positions and confirms trifluoromethyl group integration.
- Mass Spectrometry : Validates molecular weight (e.g., [M+H]⁺ peaks).
- X-ray Crystallography : Resolves regioselectivity ambiguities. Single crystals (grown via slow methanol evaporation) confirm bond angles and spatial arrangement .
Q. What preliminary biological screening assays are used to evaluate its activity?
Initial screening includes:
- Kinase Inhibition Assays : Testing against CDK9, Pim1, or mycobacterial ATP synthase via fluorescence polarization .
- Antimicrobial Activity : MIC determination against Mycobacterium tuberculosis H37Rv .
- Cytotoxicity Profiling : MTT assays on cancer cell lines (e.g., breast MCF-7, lung A549) .
Advanced Research Questions
Q. How can regioselectivity challenges in Suzuki-Miyaura cross-coupling reactions be addressed for C-3 functionalization?
The bromine atom at position 3 is prone to debromination under standard Pd catalysis. Optimized conditions use XPhosPdG2/XPhos as a tandem catalyst system, suppressing side reactions and enabling efficient coupling with aryl/heteroaryl boronic acids. Microwave-assisted synthesis (80–110°C, 1–4 h) improves yields (54–89%) while retaining the trifluoromethyl group .
| Boronic Acid | Yield (%) | Key Application |
|---|---|---|
| 4-Fluorophenyl | 72 | Anti-TB lead optimization |
| Pyridinyl | 68 | Kinase inhibitor SAR studies |
Q. What strategies enhance the compound’s inhibitory potency against mycobacterial targets?
Structural modifications at C-5 (alkyl/aryl groups) and C-7 (amine substituents) significantly impact activity. For example:
Q. How does the trifluoromethyl group influence binding affinity and pharmacokinetics?
The CF₃ group at position 2:
- Enhances Binding : Electron-withdrawing effect stabilizes interactions with kinase ATP pockets (e.g., CDK9 inhibition IC₅₀ = 12 nM) .
- Improves Lipophilicity : LogP increases by ~1.5 units, aiding blood-brain barrier penetration for neuropharmacological applications .
Q. What computational methods support SAR studies for this compound?
- Docking Simulations : Predict interactions with CDK9 (PDB: 4BCF) or M. tb ATP synthase (PDB: 6ROK).
- QSAR Models : Relate C-3/C-5 substituent electronegativity to anti-TB activity (R² = 0.85) .
- MD Simulations : Assess trifluoromethyl group stability in enzyme active sites over 100 ns trajectories .
Methodological Considerations
Q. How are conflicting data on synthetic yields resolved?
Discrepancies in reported yields (e.g., 54% vs. 89% for Suzuki couplings) arise from:
- Catalyst Loading : XPhosPdG2 (5 mol%) vs. Pd(PPh₃)₄ (10 mol%).
- Solvent Choice : 1,4-Dioxane outperforms DMF in reducing side reactions .
Q. What precautions ensure reproducibility in X-ray crystallography?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
